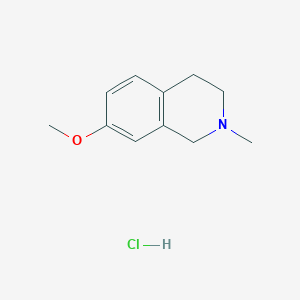

7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative characterized by a methoxy (-OCH₃) group at position 7 and a methyl (-CH₃) group at position 2 of the isoquinoline scaffold. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.71 g/mol . The compound’s synthesis often involves multi-step processes, such as benzyloxy deprotection under alkaline conditions followed by acidification to form the hydrochloride salt . Tetrahydroisoquinolines are pharmacologically significant, serving as precursors or analogs of neurotransmitters and bioactive molecules. For example, structural analogs like nomifensine (a dopamine reuptake inhibitor) share the tetrahydroisoquinoline core but differ in substituents .

Structure

3D Structure of Parent

Properties

CAS No. |

15365-57-8 |

|---|---|

Molecular Formula |

C11H16ClNO |

Molecular Weight |

213.70 g/mol |

IUPAC Name |

7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-12-6-5-9-3-4-11(13-2)7-10(9)8-12;/h3-4,7H,5-6,8H2,1-2H3;1H |

InChI Key |

AJGQOMBZBPZQNZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Formylation-Reduction Pathway

A key method for introducing the 2-methyl group involves formylation followed by reduction. In Example 3 of US3501478A, 8-benzyloxy-2-formyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the 2-methyl derivative. The reaction proceeds via nucleophilic hydride attack on the formyl group, converting it to a methyl group. After reduction, the free base is treated with isopropanolic HCl to form the hydrochloride salt, achieving a 58% yield after recrystallization.

Reaction Conditions:

-

Reductant: LiAlH₄ (9.5 g per 37.4 g substrate)

-

Solvent: Tetrahydrofuran (1.3 L)

-

Temperature: Reflux (~66°C)

-

Workup: Quenching with aqueous Na₂SO₄, filtration, and solvent evaporation.

This method is effective but requires stringent anhydrous conditions due to LiAlH₄’s moisture sensitivity.

Direct Methylation via Eschweiler-Clarke Reaction

An alternative route employs the Eschweiler-Clarke reaction to methylate the amine directly. Example 4 demonstrates the methylation of 8-benzyloxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using formic acid and paraformaldehyde. The reaction involves heating the substrate with excess formic acid and formaldehyde, leading to reductive amination and N-methylation. The free base is subsequently converted to the hydrochloride salt using ethanolic HCl.

Reaction Conditions:

-

Reagents: Formic acid (815 mg), paraformaldehyde (247 mg)

-

Solvent: Methanol (15 mL)

-

Temperature: Steam bath heating (100°C)

This one-pot method simplifies synthesis but may require optimization to minimize side reactions.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

| Parameter | Formylation-Reduction | Eschweiler-Clarke Reaction |

|---|---|---|

| Key Step | LiAlH₄ reduction of formyl | N-methylation via reductive amination |

| Reagents | LiAlH₄, THF | HCOOH, paraformaldehyde |

| Yield | 58% | 58% |

| Advantages | High selectivity | One-pot reaction |

| Limitations | Moisture-sensitive reagents | Potential over-methylation |

Both methods achieve comparable yields, but the choice depends on substrate availability and laboratory constraints.

Intermediate Synthesis and Functional Group Manipulation

Preparation of 2-Formyl Intermediate

The formylation of 1,2,3,4-tetrahydro-7-methoxy-8-isoquinolinol hydrochloride is a critical precursor step. As detailed in Example 1 , the substrate is treated with formic acid and triethylamine at 100–110°C overnight, yielding 2-formyl-1,2,3,4-tetrahydro-7-methoxy-8-isoquinolinol with a 63% yield. This intermediate is essential for subsequent benzylation or reduction steps.

Pharmaceutical Formulation and Stability

The patent includes examples of tablet and capsule formulations containing 8-benzyloxy-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. While these formulations pertain to analogs, they provide insights into salt stability and excipient compatibility. For example, lactose and corn starch are used as fillers, while talc acts as a glidant. The hydrochloride salt’s stability under manufacturing conditions (e.g., compression, humidity) remains a key consideration for scaling production.

Analytical Characterization

Spectroscopic Confirmation

The compound’s structure is verified via:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at positions activated by electron-donating groups. For example:

-

Methylation with paraformaldehyde and formic acid introduces additional methyl groups. A patent describes the synthesis of 8-benzyloxy-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline via this method at reflux temperatures .

-

Alkylation with 2-chloro-N-(3,3-diphenyl-propyl)-acetamide under reflux in acetonitrile yields N-substituted derivatives (36% yield) .

Key Reaction Conditions:

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Methylation | Paraformaldehyde, formic acid, reflux | N/A | |

| Alkylation | K₂CO₃, TBAI, reflux in MeCN | 36% |

Reductive Transformations

Reduction reactions are critical for modifying the tetrahydroisoquinoline backbone:

-

LiAlH₄-mediated reduction of 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one in THF produces the hydrochloride salt via reductive amination. This method achieves a 42% yield after purification .

-

Catalytic hydrogenation has been employed in multi-step syntheses of related analogs .

Example Procedure:

Lithium aluminium hydride (22 mmol) was added to 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one (17 mmol) in THF. After refluxing for 3 hours, the product was isolated via filtration and recrystallization .

Electrophilic Aromatic Substitution

The methoxy group at C7 directs electrophilic substitution to the para position (C8):

-

Sulfonation with sulfuryl chloride (SO₂Cl₂) at -40°C in chloroform introduces a sulfonyl group at C2, yielding 7-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride .

Reaction Data:

| Electrophile | Temperature | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| SO₂Cl₂ | -40°C → 5°C | Chloroform | C₁₀H₁₀ClNO₃S (M.W. 261.7 g/mol) | N/A |

Ring Functionalization and Cyclization

The tetrahydroisoquinoline core participates in cycloaddition and ring-expansion reactions:

Stability and Decomposition

-

The compound is stable under inert atmospheres but degrades in acidic or oxidative conditions.

-

Thermal stability : Decomposes above 200°C without melting .

Stereochemical Considerations

The absence of stereocenters (achiral structure) simplifies synthetic pathways, but introduced chirality in derivatives (e.g., via asymmetric transfer hydrogenation) significantly impacts bioactivity .

Comparative Reactivity

| Derivative | Key Functional Groups | Reactivity Difference | Source |

|---|---|---|---|

| 7-Methoxy-1,2,3,4-THIQ carboxylic acid | -COOH at C4 | Enhanced participation in esterification | |

| 8-Methoxy-2-methyl-THIQ | -OCH₃ at C8 | Altered electrophilic substitution patterns |

Scientific Research Applications

Pharmaceutical Development

7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is being investigated for its potential as a therapeutic agent for neurological disorders. Research indicates that it may exert neuroprotective effects, which could be beneficial in treating conditions such as:

- Alzheimer's Disease : The compound's ability to modulate neurotransmitter systems suggests it might help in mitigating cognitive decline associated with Alzheimer's disease.

- Parkinson's Disease : Its neuroprotective properties may offer new avenues for treatment strategies aimed at slowing disease progression or alleviating symptoms.

Neuroprotective Studies

The compound has been subjected to various studies aimed at understanding its protective effects on neurons. These studies focus on:

- Mechanisms of Action : Investigations into how the compound interacts with neurotransmitter systems, particularly dopamine and serotonin pathways.

- In Vitro and In Vivo Models : Experimental models have demonstrated the compound's potential to protect against oxidative stress and excitotoxicity, common features in neurodegenerative diseases.

Natural Product Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its utility in organic synthesis includes:

- Synthesis of Isoquinoline Derivatives : As a precursor for synthesizing other tetrahydroisoquinoline derivatives that may possess unique biological activities.

- Facilitating Natural Product Chemistry : Enhancing the efficiency of creating complex natural products with therapeutic potential.

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Detection and Quantification : It aids in the development of methods for detecting related substances in complex mixtures.

- Standard Reference Material : Serving as a standard in various analytical techniques to ensure accuracy and reliability in measurements.

Behavioral Research

Behavioral studies employing this compound focus on its psychoactive properties. Research includes:

- Animal Models : Assessing the effects of the compound on behavior to understand its potential therapeutic benefits.

- Psychoactive Profiling : Investigating how it influences mood and cognition in experimental settings.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could significantly reduce neuronal death in models of oxidative stress .

- Behavioral Impact : Research indicated that administration of this compound altered anxiety-related behaviors in animal models .

- Synthesis Applications : The compound has been successfully used as an intermediate for synthesizing other bioactive molecules with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems and exhibit neuroprotective effects by inhibiting neuroinflammation . The compound’s exact molecular targets and pathways are still under investigation, but it is believed to interact with dopamine receptors and other neuroreceptors .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Position and Bioactivity

- Methoxy Position : Shifting the methoxy group from position 7 (target compound) to 6 (as in 6-methoxy analogs) alters electronic distribution, impacting binding to receptors like dopamine transporters .

- Methyl vs.

Electronic Effects

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 7-trifluoromethyl analogs increases electron deficiency, enhancing stability against oxidative metabolism compared to methoxy (-OCH₃) .

- Halogenated Derivatives: Diclofensine’s 3,4-dichlorophenyl group introduces strong hydrophobic interactions, favoring binding to monoamine transporters .

Physicochemical Properties

Solubility and Lipophilicity

- The target compound’s methoxy group improves water solubility compared to non-polar analogs (e.g., phenyl-substituted nomifensine) but reduces lipid solubility relative to trifluoromethyl derivatives .

- 6,7-Dimethoxy analogs exhibit higher polarity, limiting blood-brain barrier penetration despite enhanced aqueous solubility .

Stability

- Hydrochloride salts (e.g., target compound, 6-methoxy analog) show improved crystallinity and shelf-life compared to free bases .

Biological Activity

7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (abbreviated as 7-MeO-2-Me-THIQ·HCl) is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H15NO·HCl

- Molecular Weight : Approximately 177.2429 g/mol

- Structure : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system. It is characterized by the presence of a methoxy group at position 7 and a methyl group at position 2, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that 7-MeO-2-Me-THIQ·HCl exhibits significant biological activities primarily related to its interaction with neurotransmitter systems. Key areas of investigation include:

- Neuroprotective Properties : Studies suggest that this compound may offer neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Parkinson's disease and depression.

- Modulation of Neurotransmitter Systems : The compound has been shown to influence dopamine and serotonin pathways, which are critical in mood regulation and motor control .

The biological activity of 7-MeO-2-Me-THIQ·HCl is believed to stem from its ability to interact with various neurotransmitter receptors. Specifically:

- Dopamine Receptors : The compound may exert effects on dopamine receptor subtypes D1 and D2, which are implicated in motor function and reward pathways .

- Serotonin Receptors : Its influence on serotonin pathways suggests potential applications in treating mood disorders.

Table 1: Summary of Key Research Findings

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective properties of THIQ analogs, including 7-MeO-2-Me-THIQ·HCl, researchers found that these compounds could protect neuronal cells from oxidative stress-induced damage. The study utilized a 3D neurosphere culture model to assess cytotoxicity and oxidative stress responses. Results indicated that the compound did not induce neurotoxicity at tested concentrations, suggesting its safety profile for further therapeutic exploration .

Potential Applications

Given its biological activity, 7-MeO-2-Me-THIQ·HCl holds promise for various therapeutic applications:

- Neurological Disorders : Due to its modulation of dopamine and serotonin pathways, it may be explored as a treatment option for conditions such as Parkinson's disease and depression.

- Research Tool : As a compound that influences neurotransmitter systems, it can serve as a valuable tool in neuropharmacological studies.

Q & A

Q. What are the established synthetic routes for 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehydes and methylamine derivatives. Key steps include:

- Condensation : A methoxy-substituted benzaldehyde reacts with a methylamine derivative to form an imine intermediate.

- Cyclization : Acid- or base-catalyzed ring closure forms the tetrahydroisoquinoline core.

- Reduction : Catalytic hydrogenation or borohydride reduction stabilizes the tetrahydro ring.

- Purification : Recrystallization or chromatography ensures high purity (>95%) . Variations in starting materials (e.g., substituent position) may require optimization of reaction conditions (temperature, solvent).

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- NMR Spectroscopy : H and C NMR confirm the methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.5 ppm) on the tetrahydroisoquinoline core.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNO·HCl).

- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ ~280 nm) assesses purity.

- X-ray Crystallography : Resolves stereochemistry in enantiomeric forms .

Q. What are the solubility and stability profiles of this compound?

As a hydrochloride salt, it is soluble in polar solvents (water, methanol, DMSO) but less so in non-polar solvents (hexane). Stability studies under accelerated conditions (40°C/75% RH) for 4 weeks indicate degradation <5% when stored desiccated at -20°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictions may arise from:

- Purity Variability : Impurities (>2%) can skew bioassay results. Use QC-validated reference standards (e.g., USP/EP compliance) .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH may alter receptor binding.

- Stereochemical Purity : Enantiomeric impurities (e.g., ’s chiral derivative) significantly affect activity. Chiral HPLC or SFC ensures enantiomeric excess (>99%) .

Q. What strategies optimize enantiomeric purity during synthesis?

Q. How does substitution on the tetrahydroisoquinoline core influence biological target affinity?

Structure-activity relationship (SAR) studies reveal:

- Methoxy Position : 7-Methoxy enhances lipophilicity, improving blood-brain barrier penetration.

- Methyl Group : 2-Methyl increases steric hindrance, modulating receptor selectivity (e.g., σ1 vs. σ2 receptors). Comparative analogs (e.g., dichlorophenyl-substituted derivatives in ) show altered binding kinetics via hydrophobic interactions .

Q. What methodologies assess stability under varying experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.